N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

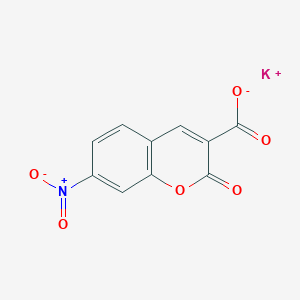

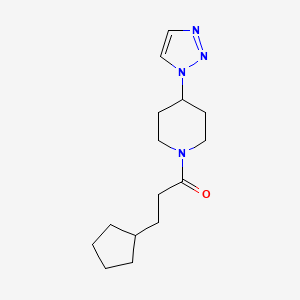

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C27H31ClN4O4 and its molecular weight is 511.02. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Quinazolinone Derivatives and Their Applications

Biological Activity and Drug Development

Quinazolinone derivatives have established their importance in medicinal chemistry due to their variety of biological activities. For example, oxazolidinone derivatives have been studied for their potential as antimicrobial agents, showing effectiveness against bacterial and fungal strains (Devi et al., 2013). These findings suggest that compounds with a quinazolinone core might be explored for their antimicrobial properties.

Chemotherapeutic Potential

Certain quinazolinone derivatives, such as selective T-type Ca2+ channel blockers, have demonstrated potential in reducing tumor volume and weight, suggesting their application in cancer therapy (Rim et al., 2014). This indicates the possibility of exploring similar compounds for their antitumor activities.

Synthesis and Chemical Properties

The synthesis and chemical properties of oxazolidinones and related compounds highlight their relevance in chemical research. For instance, novel synthesis routes have been developed for oxazolidinone analogues, which could serve as a foundation for synthesizing compounds with similar structures for various applications (Lerestif et al., 1997).

Antimicrobial and Cytotoxic Potential

Synthesis and evaluation of oxazolidinone analogues of chloroquinoline have shown inhibitory effects on the growth of certain cancer cell lines, indicating the potential use of similar compounds in antimicrobial and anticancer studies (Devi et al., 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride and the acylation of the resulting amine with pentanoyl chloride." "Starting Materials": [ "2-chlorobenzylamine", "2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "pentanoyl chloride", "diethyl ether", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(cyclopentylamino)-2-oxoethyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in methanol and add hydrochloric acid to form the corresponding hydrochloride salt.", "Step 2: Add 2-chlorobenzylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with diethyl ether to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium borohydride. Stir at room temperature for 2 hours.", "Step 5: Quench the reaction with hydrochloric acid and filter the resulting solid.", "Step 6: Dissolve the resulting amine in diethyl ether and add pentanoyl chloride. Stir at room temperature for 24 hours.", "Step 7: Wash the resulting solid with sodium hydroxide solution and filter.", "Step 8: Purify the resulting product by recrystallization from methanol to obtain N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |

CAS-Nummer |

865655-64-7 |

Produktname |

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |

Molekularformel |

C27H31ClN4O4 |

Molekulargewicht |

511.02 |

IUPAC-Name |

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34) |

InChI-Schlüssel |

YEPIUYIAWZFSRD-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Isopropylphenoxy)methyl]benzenecarboxylic acid](/img/structure/B2519528.png)

![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)